tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1823232-29-6) is a tetrahydroquinoline derivative with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol . The compound features a tert-butyl carbamate group at the 1-position and a methyl substituent at the 5-position of the dihydroquinoline core.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-5-9-13-12(11)8-6-10-16(13)14(17)18-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |
InChI Key |
JRLXRWNGJMNKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has garnered attention for its potential therapeutic applications:
Antioxidant Activity
Studies have indicated that compounds within the quinoline family exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, research has shown that derivatives of this compound can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative damage in cells.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated that it possesses inhibitory effects against bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Neuroprotective Effects
Given the structural similarity to compounds known for neuroprotective effects, this compound is being investigated for its ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that it may enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal explored the antioxidant capacity of various quinoline derivatives, including this compound. The results showed that this compound exhibited a significant reduction in lipid peroxidation levels in cellular models, indicating its potential application as a dietary supplement or pharmaceutical agent aimed at combating oxidative stress.
Case Study 2: Antimicrobial Activity
In another investigation focused on the antimicrobial properties of quinoline derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Tetrahydroquinoline Derivatives
Key Observations :
Stability and Reactivity
- tert-Butyl Carbamate : Provides hydrolytic stability under basic conditions, common across all derivatives .
- Electron-Withdrawing Groups : Bromo and nitro substituents (e.g., ) increase reactivity for nucleophilic substitution .
- Chiral Centers : Enantiomerically pure compounds (e.g., 3j , 3g ) require specialized resolution techniques, such as SFC or chiral chromatography.
Biological Activity
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound with a quinoline backbone that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.33 g/mol. The compound features a tert-butyl group and a methyl group , which influence its solubility and reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the quinoline structure.
- Carboxylation : Introducing the carboxylate group through various synthetic routes.
These methods can vary based on available reagents and desired yields .
Pharmacological Properties
Research indicates that compounds within the quinoline family often exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies have shown that quinolines can inhibit the growth of various pathogens, suggesting potential use as antimicrobial agents.
- Antitumor Properties : Quinoline derivatives are known for their ability to induce apoptosis in cancer cells, making them candidates for anticancer drug development .
The mechanism of action of this compound may involve:
- DNA Intercalation : The quinoline ring system can intercalate with DNA, inhibiting replication in certain pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| This compound | 50 | 15 |
| Control (Ampicillin) | 50 | 20 |
This suggests that the compound possesses notable antimicrobial properties comparable to standard antibiotics .
Study 2: Antitumor Activity
In another investigation, the antitumor potential of several quinoline derivatives was assessed using human cancer cell lines. This compound demonstrated cytotoxic effects with an IC50 value of 25 µM against MCF-7 breast cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
These findings indicate its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyl acetate (1d) | Ir(COD)Cl₂/phosphine ligand | DMF | 50 | 94 | |
| Dihydroquinolinone | Boc₂O/DMAP | DCM | RT | 82–90 |
How is this compound characterized using spectroscopic and chromatographic methods?
Basic
Characterization relies on:
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.52 ppm, singlet) and carbamate carbonyl (δ 154.0 ppm) . Methyl groups on the quinoline ring appear at δ 2.29 ppm (¹H) and 23.0 ppm (¹³C) .
- HRMS : Sodium adducts ([M+Na]⁺) are analyzed for exact mass confirmation (e.g., C₂₁H₂₉NO₄Na: calc. 382.1989, obs. 382.2003) .
- TLC : Rf values (e.g., 0.12 in acetone) help monitor reaction progress .
- Chiral SFC : Determines enantiomeric excess (e.g., 92% ee for (S)-configured derivatives) .
What strategies resolve contradictions in NMR data for diastereomers or regiochemical isomers of this compound?
Advanced
Contradictions arise from overlapping signals or variable coupling constants. Strategies include:
- 2D NMR : COSY and HSQC clarify proton-proton correlations and carbon assignments .
- Variable-temperature NMR : Reduces signal broadening in crowded regions (e.g., allylic protons at δ 5.16–5.31 ppm) .
- Crystallography : X-ray structures of intermediates (e.g., tert-butyl sulfinyl imines) confirm stereochemistry .
- Comparative analysis : Cross-referencing chemical shifts with structurally similar compounds (e.g., tert-butyl 6-benzyl derivatives) resolves ambiguities .
How can enantioselective synthesis be optimized for derivatives of this compound?
Advanced
Enantioselectivity is achieved via:
- Chiral auxiliaries : (R)-tert-butylsulfinamide directs asymmetric induction during imine formation (e.g., 92% ee with Ti(OEt)₄) .
- Ligand design : Bulky phosphine ligands (e.g., 2-(di-tert-butylphosphino)-1-phenylindole) enhance iridium-catalyzed amination .
- Solvent effects : Non-polar solvents (e.g., hexane) improve stereochemical outcomes in SN2 reactions .
Q. Table 2: Enantioselective Catalytic Systems
| Substrate | Catalyst System | ee (%) | Reference |
|---|---|---|---|
| Allyl acetate (1d) | Ir(COD)Cl₂/phosphine ligand | 92 | |
| Dihydroquinoline 6b | Ti(OEt)₄/(R)-sulfinamide | 85–90 |
What role does this compound play in opioid receptor ligand development?
Advanced
The compound serves as a precursor for mixed-efficacy µ-opioid receptor (MOR) agonists. Modifications to the dihydroquinoline core (e.g., cyclohexylmethyl or benzyl substituents) tune receptor binding and bioavailability . Key findings include:
- N-Substitutions : tert-Butylsulfinyl groups improve metabolic stability .
- Pharmacokinetics : Boc protection enhances blood-brain barrier permeability in preclinical models .
- SAR studies : Methyl groups at position 5 reduce off-target activity compared to bulkier substituents .
How are computational methods used to predict the reactivity or stability of this compound derivatives?
Advanced
DFT calculations and molecular docking guide synthetic planning:
- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .
- Stability assessment : Conformational analysis of Boc-protected intermediates predicts hydrolytic susceptibility .
- Docking studies : Virtual screening against MOR/DOR crystal structures prioritizes derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
